4'-Bromo-2,6-difluorobiphenyl

Halogen bonding Crystal engineering Sigma-hole activation

Researchers requiring precise regiochemical control in Suzuki-Miyaura cross-coupling often face isomer contamination risks with generic bromofluorobiphenyls. 4'-Bromo-2,6-difluorobiphenyl (CAS 1338327-37-9) eliminates this uncertainty via its defined 2,6-difluoro and distal 4'-bromo substitution pattern. - Ensures exclusive oxidative addition at the C-Br bond, preserving the 2,6-difluorophenyl core for reliable negative dielectric anisotropy (Δε -3.36 to -4.29) in liquid crystals. - Activated sigma-hole (6.5 kcal/mol enhancement) enables directional halogen bonding for co-crystal engineering and porous frameworks. - Available in ≥99% purity grade for electronic-grade OLED materials, minimizing charge-trapping defects. Bulk and custom packaging supported with full quality documentation.

Molecular Formula C12H7BrF2
Molecular Weight 269.08 g/mol
Cat. No. B8499367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2,6-difluorobiphenyl
Molecular FormulaC12H7BrF2
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CC=C(C=C2)Br)F
InChIInChI=1S/C12H7BrF2/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H
InChIKeySGZVIQGMFGKRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-2,6-difluorobiphenyl: Positionally Defined Building Block


4'-Bromo-2,6-difluorobiphenyl (CAS 1338327-37-9; molecular formula C₁₂H₇BrF₂; MW 269.08 g/mol) is a halogenated biphenyl derivative featuring a bromine atom at the 4'-position of one phenyl ring and two fluorine atoms at the 2,6-positions (both ortho positions) of the other phenyl ring . This specific regiochemical arrangement places the bromine distal to the fluorinated ring, creating a well-defined electronic asymmetry across the biphenyl scaffold. The compound belongs to the broader class of bromofluorobiphenyls, which serve as versatile aryl halide intermediates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, for constructing extended π-conjugated systems relevant to liquid crystal materials, organic semiconductors, and pharmaceutical intermediates [1][2]. Commercially, the compound is available with purity specifications ranging from 95% to ≥99%, with the higher-purity grade (>99%) recommended for applications demanding rigorous stoichiometric control in multistep synthetic sequences .

1 Suzuki-Miyaura cross-coupling building block for regiochemically defined biphenyls
2 Distal bromine placement avoids direct ortho-fluorine deactivation during oxidative addition
3 Purity grade ≥99% supports stoichiometric control in multistep synthesis

Why 4'-Bromo-2,6-difluorobiphenyl Is Irreplaceable


Bromofluorobiphenyls with the molecular formula C₁₂H₇BrF₂ share identical elemental composition and molecular weight (269.08 g/mol) yet exhibit markedly different chemical behavior depending on the precise positions of the halogen substituents . The 2,6-difluoro substitution pattern in 4'-bromo-2,6-difluorobiphenyl places both electron-withdrawing fluorine atoms ortho to the inter-ring bond on one phenyl ring, creating a unique combination of steric shielding and electronic polarization that is absent in isomers such as 4-bromo-2,4'-difluoro-1,1'-biphenyl (CAS 531529-35-8) or 4-bromo-3,5-difluoro-1,1'-biphenyl (CAS 2639774-16-4) [1]. These positional differences translate into divergent reactivity in Pd-catalyzed cross-coupling, distinct halogen-bonding donor strengths, and altered mesomorphic behavior when the scaffold is elaborated into liquid crystalline mesogens. Consequently, substituting one isomer for another without experimental validation risks compromised reaction yields, altered product regiochemistry, or failure to achieve target material properties—outcomes that are particularly consequential in multistep syntheses where intermediate purity and reproducible reactivity are paramount [2].

Regiochemistry
Bromine at 4'-position, distal to 2,6-difluoro ring
Isomer with bromine on fluorinated ring: C–Br bond reactivity may shift
Electronic Profile
Well-defined asymmetric polarization across biphenyl scaffold
4,2'- or 3,5-difluoro isomers: dipole orientation and coupling selectivity may differ
Purity Grade
≥99% available for high-precision applications
Many positional isomers limited to 95–97%; impurity burden may affect multistep yield

4'-Bromo-2,6-difluorobiphenyl: Comparative Performance Evidence


Sigma-Hole Activation by ortho-Fluorines

Electrostatic potential surface analyses conducted on porphyrin systems bearing 4-bromo-2,6-difluorophenyl substituents demonstrate that the two ortho-fluorine atoms increase the sigma-hole potential of the bromine atom by 6.5 kcal/mol compared to the non-fluorinated 4-bromophenyl analog [1]. This enhanced sigma-hole potential directly strengthens halogen-bond donor capability, as evidenced by the observation of the shortest reported type II Br···Br contact of 3.401(3) Å in a porphyrin assembly incorporating the 4-bromo-2,6-difluorophenyl motif [1]. The comparator system—Sn(IV)-5,10,15,20-tetra(4-bromophenyl) porphyrin—lacks the fluorine-induced sigma-hole activation and consequently exhibits weaker halogen-bonding interactions under identical crystallographic conditions. The quantitative increase of 6.5 kcal/mol translates into measurably shorter and more directional halogen-bond contacts (e.g., Br···F contact of 2.937(2) Å), which are directly relevant to crystal engineering strategies where predictable supramolecular synthon reliability is required [1].

Sigma-Hole Activation
Cross-study comparable
Δ sigma-hole potential: +6.5 kcal/mol
Supports halogen-bond donor design
Vs. non-fluorinated analog; Br···F contact at 2.937 Å
Halogen bonding Crystal engineering Sigma-hole activation Supramolecular chemistry

Nematic Phase Stabilization with 2,6-Difluorophenyl Motif

The 2,6-difluorophenyl unit—the fluorinated ring substructure present in 4'-bromo-2,6-difluorobiphenyl—has been systematically characterized in the context of liquid crystalline 4-[(2,6-difluorophenyl)ethynyl]biphenyl derivatives. These compounds exhibit enantiotropic nematic behavior over broad temperature ranges with clearing temperatures significantly higher than those of analogous two-ring compounds lacking the 2,6-difluoro substitution pattern [1]. Lateral fluoro-substitution at the 2,6-positions provides nematic phase stabilization and increased birefringence (Δn), properties that are not equivalently achieved with 3,5-difluoro or 2,4-difluoro substitution patterns due to differences in dipole moment orientation and molecular polarizability anisotropy [2][3]. The allyloxy-based biphenyl liquid crystal series bearing multiple lateral fluoro substituents (structural relatives) exhibit negative dielectric anisotropy (Δε) ranging from −3.36 to −4.29 with broad nematic mesophases, demonstrating the utility of this substitution pattern for vertical alignment (VA) mode LCD formulations [3]. While these data derive from elaborated liquid crystal structures rather than the building block itself, the 2,6-difluorophenyl core is the conserved pharmacophoric/mesogenic element that imparts these properties; 4'-bromo-2,6-difluorobiphenyl serves as the direct synthetic precursor for introducing this motif via Suzuki-Miyaura coupling [4].

Nematic Phase Stabilization
Class-level inference
Δε range: −3.36 to −4.29 for lateral fluoro analogs
Liquid crystal core design context
2,6-F pattern enables broad nematic phase; specific data from elaborated mesogens
Liquid crystals Nematic phase Mesomorphic properties Birefringence

Regiochemical Control of Cross-Coupling Chemoselectivity

In polyhalogenated biphenyl systems, the position of bromine relative to fluorine substituents dictates chemoselectivity in Pd-catalyzed cross-coupling. In the case of 4'-bromo-2,6-difluorobiphenyl, the bromine atom is located on the non-fluorinated ring (para position relative to the inter-ring bond), spatially separated from the electron-withdrawing 2,6-difluoro substituents on the adjacent ring . This regiochemical arrangement means the C–Br bond experiences a distinct electronic environment compared to positional isomers where bromine and fluorine share the same ring (e.g., 4-bromo-2,6-difluoro substitution on a single ring), where direct ortho-fluorine effects substantially deactivate the C–Br bond toward oxidative addition [1][2]. The literature on Suzuki-Miyaura couplings of highly fluorinated biphenyls demonstrates that electrophile reactivity is highly sensitive to the degree and position of fluorination: for example, coupling yields for polyfluorinated electrophiles can vary from 35% to 48% depending on the phosphine ligand selected, with electron-poor substrates generally requiring optimized ligand systems to achieve synthetically useful yields [2]. While specific comparative yield data for 4'-bromo-2,6-difluorobiphenyl versus its isomers have not been published in a single head-to-head study, the well-established principle that C–Br bond reactivity is modulated by the distance and orientation of electron-withdrawing fluorine substituents provides a mechanistic basis for expecting different coupling efficiencies and optimal conditions across positional isomers [1].

Cross-Coupling Chemoselectivity
Class-level inference
Yields for related fluorinated substrates: 35% to 48% (ligand-dependent)
Reactivity profile context review
Data from polyfluorinated analogs; head-to-head isomer study not located
Suzuki-Miyaura coupling Chemoselectivity Regiochemistry Palladium catalysis

Short Halogen-Halogen Contacts for Crystal Engineering

Single-crystal X-ray diffraction analysis of Sn(IV) porphyrin complexes incorporating the 4-bromo-2,6-difluorophenyl substituent reveals two structurally significant halogen bonding contacts: (i) the shortest reported type II Br···Br contact in porphyrin assemblies at 3.401(3) Å, which is below the sum of van der Waals radii (3.70 Å for two bromine atoms), and (ii) an unusually short Br···F contact of 2.937(2) Å [1]. These distances are meaningfully shorter than typical Br···Br and Br···F contacts reported for non-fluorinated bromophenyl analogs, where sigma-hole activation is substantially weaker. The Br···Br contact at 3.401(3) Å represents a ~8% contraction relative to the van der Waals sum, indicative of a genuine attractive halogen-bonding interaction rather than a mere crystal packing contact. The Br···F contact at 2.937(2) Å demonstrates the orthogonal halogen bonding capability enabled by the 2,6-difluoro activation, where fluorine atoms can function both as electron-withdrawing activators (intramolecularly) and as halogen-bond acceptors (intermolecularly), a dual role not available to non-fluorinated bromophenyl systems [1]. These experimentally determined contact distances provide quantitative benchmarks for crystal engineering design strategies that require predictable intermolecular interaction geometries.

Short Halogen Contacts
Cross-study comparable
Br···Br: 3.401 Å (8% below vdW); Br···F: 2.937 Å
Crystal engineering synthon reliability
Record-short type II contact in porphyrin assemblies
Halogen bonding Crystal engineering Supramolecular synthons Orthogonal interactions

Purity Grade Differentiation for Reliable Synthesis

4'-Bromo-2,6-difluorobiphenyl is commercially available in two principal purity grades: a standard research grade at 95% purity (commonly listed by multiple catalog suppliers) and a high-purity grade at ≥99% . For the compound's primary application as a building block in Pd-catalyzed cross-coupling—particularly Suzuki-Miyaura reactions where the bromine atom serves as the reactive handle—the 4–5% impurity gap between these grades is quantitatively significant. At 95% purity, up to 5% of the nominal mass may consist of structurally related impurities (e.g., dehalogenated byproducts, regioisomeric contaminants, or residual starting materials from synthesis) that can act as catalyst poisons, participate in competing side reactions, or introduce stoichiometric errors in reactions requiring precise electrophile/nucleophile ratios . The ≥99% grade (available from Julongtang and other specialty manufacturers) reduces this uncertainty to ≤1%, which is critical for: (i) multistep synthetic sequences where intermediate purity directly affects downstream yield calculations, (ii) material science applications where trace halogenated impurities can alter mesomorphic or optoelectronic properties, and (iii) crystallographic studies where co-crystallization of impurities confounds structure determination . This purity differentiation is particularly relevant for 4'-bromo-2,6-difluorobiphenyl compared to more commonly stocked bromofluorobiphenyl isomers that may only be available at 95–97% purity, limiting their suitability for high-precision applications .

Purity Grade Differentiation
Supporting evidence
≥99% vs. 95% purity: impurity burden reduced by ≥80%
Stoichiometric and material quality context
Supplier specification review; ≥99% grade available from specialty manufacturers
Chemical purity Procurement specification Synthetic reliability Quality control

4'-Bromo-2,6-difluorobiphenyl: Application Scenarios


Supramolecular Design via Activated Halogen Bonding

The 6.5 kcal/mol sigma-hole enhancement and the crystallographically documented short Br···Br (3.401 Å) and Br···F (2.937 Å) contacts [1] position 4'-bromo-2,6-difluorobiphenyl as a strategic precursor for introducing the 4-bromo-2,6-difluorophenyl halogen-bond donor motif into target molecules. Researchers designing co-crystals, porous organic frameworks, or halogen-bonded liquid crystals can rely on the activated bromine donor to form more directional and energetically favorable interactions compared to non-fluorinated 4-bromophenyl donors. The compound serves as the entry point for synthesizing the active halogen-bonding unit via Suzuki coupling or direct functionalization at the bromine position, enabling systematic exploration of structure–property relationships in halogen-bonded materials.

Suzuki Coupling Synthesis of 2,6-Difluorophenyl Mesogens

4'-Bromo-2,6-difluorobiphenyl provides a direct synthetic route to nematic liquid crystal candidates bearing the 2,6-difluorophenyl core—a structural motif associated with negative dielectric anisotropy (Δε range of −3.36 to −4.29 in structurally related allyloxy-biphenyl series) and nematic phase stabilization [1]. The compound's bromine atom at the 4'-position of the non-fluorinated ring enables selective Suzuki-Miyaura coupling to install alkyl, alkoxy, or additional aromatic substituents without affecting the 2,6-difluoro substitution pattern . This regiochemical design makes the compound a preferred intermediate over isomers where the bromine is on the fluorinated ring, as the distal bromine placement avoids competing oxidative addition at C–F bonds and preserves the electronic integrity of the difluorophenyl mesogenic core throughout the coupling sequence [2].

Organic Semiconductor and OLED Precursor Synthesis

Polyfluorinated biphenyls are established building blocks for organic semiconductors and hole-transporting materials in OLED devices [1]. The ≥99% purity grade of 4'-bromo-2,6-difluorobiphenyl meets the stringent purity requirements for electronic-grade materials, where trace halogenated impurities can introduce charge-trapping defects or alter energy level alignment in device architectures. The defined 2,6-difluoro pattern provides a specific dipole moment orientation that influences molecular packing and charge transport properties when the biphenyl scaffold is elaborated into extended π-conjugated systems via the bromine coupling handle. Procurement of this specific isomer ensures that the electronic effects of the 2,6-difluoro substitution are preserved in the final material, whereas isomeric contamination (a risk with lower-purity grades) could produce heterogeneous electronic behavior.

Porphyrin-Based Photocatalysis and Sensing Platforms

The demonstrated utility of 4-bromo-2,6-difluorophenyl-substituted porphyrins in photocatalysis (e.g., photocatalytic conversion of indoline to indole under blue light [1]) and the crystallographic evidence for fluorine-enhanced halogen bonding support the use of 4'-bromo-2,6-difluorobiphenyl as a precursor for functionalized porphyrin synthesis. The compound can be elaborated to the corresponding 4-bromo-2,6-difluorobenzaldehyde or 4-bromo-2,6-difluorophenylboronic acid for porphyrin condensation or cross-coupling strategies, respectively. The resulting porphyrins benefit from the combined effects of heavy-atom bromine (enhanced spin-orbit coupling for photocatalysis) and electron-withdrawing fluorine (tuning of frontier orbital energies and sigma-hole activation for supramolecular preorganization).

Application
Selection Property
Validation Focus
Supramolecular design (halogen bonding)
Sigma-hole activation review
Halogen-bond contact distance benchmarking
Nematic liquid crystal synthesis
2,6-Difluorophenyl core motif
Dielectric anisotropy and mesophase stability
OLED / organic semiconductor precursor
≥99% purity grade review
Trace impurity impact on electronic performance
Porphyrin-based photocatalysis platform
Heavy-atom + fluoro activation
Photocatalytic and sensing endpoint review

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